molecular formula C21H21ClN2O3 B2481995 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide CAS No. 1903165-56-9

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide

Cat. No.: B2481995
CAS No.: 1903165-56-9
M. Wt: 384.86
InChI Key: HUZNZPNMUMKUJW-UHFFFAOYSA-N
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Description

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a synthetic compound featuring a fused benzo[f][1,4]oxazepine core substituted with a chlorine atom at position 7 and a 3-oxo group. The ethyl linker connects this heterocyclic system to a 1-phenylcyclopropanecarboxamide moiety.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c22-17-6-7-18-15(12-17)13-24(19(25)14-27-18)11-10-23-20(26)21(8-9-21)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZNZPNMUMKUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the oxazepine ring. One common route involves the cyclization of a chlorinated benzoyl chloride derivative with an appropriate amine, followed by steps to introduce the oxo group at position 3. The ethyl side chain can be appended through alkylation reactions, using standard organic chemistry protocols.

Industrial Production Methods: On an industrial scale, multi-step processes are optimized for maximum yield and purity. High-pressure reactors, stringent temperature controls, and catalytic hydrogenation steps are commonly employed. For instance, a palladium-catalyzed coupling reaction might be used to introduce the phenylcyclopropane unit, ensuring regioselectivity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative cleavage at the oxo group.

  • Reduction: The oxo group can be reduced to a hydroxyl group under mild reducing conditions.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: Application of LiAlH4 (Lithium aluminium hydride) for reducing the carbonyl group.

  • Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products:

  • From oxidation: Derivatives with altered electronic properties.

  • From reduction: Secondary alcohols.

  • From substitution: Compounds with diverse side chains enhancing biological activity.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has shown promise in various therapeutic areas due to its unique structural characteristics. Its oxazepine core is known for potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Anti-Cancer Activity

Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have demonstrated that similar compounds exhibit cytotoxic effects against colorectal cancer cells (HCT-116), with IC50 values ranging from 26.75 to 28.85 µg/mL, indicating significant anti-cancer potential .

CompoundIC50 (µg/mL)Cancer Cell Line
7c28.85 ± 3.26HCT-116
7j26.75 ± 3.50HCT-116

Anti-Inflammatory Activity

The compound has been evaluated for its ability to modulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Research suggests that it can significantly reduce these cytokine levels in vitro, indicating potential applications in treating inflammatory conditions .

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. Similar compounds have been tested against various pathogens, showing efficacy in inhibiting microbial growth .

Chemical Synthesis

Synthetic Routes:
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide typically involves multiple reaction steps, including condensation and substitution reactions under controlled conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or potassium permanganate.
  • Reduction: Lithium aluminium hydride or sodium borohydride.
  • Substitution: Amines or alkoxides in solvents like DMF or DMSO at elevated temperatures.

Biological Interactions

Mechanisms of Action:
The compound interacts with specific molecular targets such as enzymes or receptors through binding or modulation of activity. This can involve the inhibition or activation of biological processes at a molecular level.

Industry Applications

Material Science:
Due to its unique chemical properties, the compound is employed in the manufacture of specific polymers and materials. Its ability to serve as an intermediate in the synthesis of complex organic molecules makes it valuable in industrial applications .

Study on Anti-Cancer Activity

In a study published in the Journal of Brazilian Chemical Society, researchers synthesized several benzoxazepine derivatives and assessed their cytotoxic effects on HCT-116 cells. The findings indicated significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation .

Study on Inflammatory Response

Another investigation focused on the anti-inflammatory properties of related compounds demonstrated their efficacy in inhibiting TNF-induced necroptosis in human monocytic U937 cells .

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article synthesizes relevant research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a benzo[f][1,4]oxazepine core with a chloro substitution and a cyclopropanecarboxamide moiety. Its molecular formula is C18H18ClN3OC_{18}H_{18}ClN_3O, and it exhibits a molecular weight of approximately 341.81 g/mol. The structural complexity suggests multiple potential interactions with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways, particularly those involved in cell signaling and apoptosis . For instance, studies have shown that related oxazepine derivatives can inhibit receptor interacting protein 1 (RIP1) kinase activity, which plays a crucial role in necroptosis and inflammation .

Anticancer Activity

Several studies have assessed the anticancer potential of related compounds. For example:

  • In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxic effects against colorectal cancer cell lines (HCT-116). Specifically, derivatives showed IC50 values ranging from 26.75 μg/mL to 28.85 μg/mL, indicating potent antiproliferative activity .
CompoundCell LineIC50 (μg/mL)Observations
7cHCT-11628.85 ± 3.26Morphological changes noted
7jHCT-11626.75 ± 3.50Induced apoptosis observed

In Vivo Studies

In vivo pharmacokinetic studies have shown promising results for similar compounds in animal models:

  • Compound 9 , a benzo[b][1,4]oxazepin derivative, demonstrated good oral bioavailability with an area under the curve (AUC) of 2.2 µg·h/mL and a half-life of 2.9 hours after administration at a dose of 2 mg/kg . This suggests that modifications to the oxazepine structure could enhance systemic exposure and therapeutic efficacy.

Pharmacological Profiles

The pharmacological profiles of related compounds indicate their potential as therapeutic agents:

PropertyValue
Half-life~2.9 hours
Bioavailability~79%
Enzyme inhibitionSignificant against RIP1 kinase

The ability to inhibit RIP1 kinase is particularly noteworthy as it may lead to reduced necroptotic cell death in inflammatory diseases .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several benzodiazepine and benzoxazepine derivatives. Key comparisons include:

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound Benzo[f][1,4]oxazepine 7-Cl, 3-oxo, ethyl-linked phenylcyclopropane ~423.87 (calculated) Cyclopropane rigidity; chloro substitution
Methylclonazepam () 1,4-Benzodiazepin-2-one 2-chlorophenyl, nitro, methyl 313.74 Sedative/hypnotic activity; nitro group
Compound 22a () Benzo[b][1,4]oxazin-3(4H)-one 3-chlorophenyl, piperazine-carboxamide ~466.91 (calculated) Piperazine linker; SAR study candidate
Ethyl 7-chloro-5-(2-ClPh)-BZD () 1,4-Benzodiazepine Ethyl ester, 2-chlorophenyl 377.22 Carboxylate ester; anxiolytic potential

Key Observations :

Core Heterocycle : The target compound’s benzo[f][1,4]oxazepine core differs from benzo[b][1,4]oxazin-3-ones (e.g., ) in ring fusion and oxidation state, which may influence metabolic stability and target selectivity .

Chlorine Position : The 7-chloro substitution aligns with bioactivity trends in benzodiazepines (e.g., enhanced GABA_A receptor affinity) but diverges from 2-chlorophenyl substitutions in methylclonazepam .

Bioactivity and SAR Insights
  • Target Compound: Predicted bioactivity (based on structural analogs) includes modulation of serotonin or dopamine receptors due to the benzooxazepine-cyclopropane hybrid. No direct bioactivity data is available in the evidence.
  • Methylclonazepam () : Exhibits sedative effects via GABA_A receptor binding, with nitro and chloro groups critical for potency .
  • Compound 7 () : A dihydrobenzo[d][1,4]dioxin derivative showed anti-neuroinflammatory activity (IC50 < 10 µM), suggesting benzo-fused heterocycles may target neuroinflammatory pathways .
  • SAR Trends : Electron-deficient cores (e.g., 3-oxo groups) and lipophilic substituents (e.g., cyclopropane) enhance membrane permeability and target engagement, as seen in clustered bioactivity profiles () .
Computational and Graph-Based Comparisons

emphasizes graph-theoretical methods for assessing structural similarity. The target compound’s benzooxazepine-cyclopropane system would cluster with rigid, polycyclic analogs in hierarchical bioactivity clustering (), differing from flexible benzodiazepines () .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound's reactivity is governed by its 7-chloro-substituted benzoxazepinone core, which introduces steric and electronic effects, and the cyclopropane-carboxamide moiety, which enhances conformational rigidity. The chloro group at position 7 increases electrophilicity, facilitating nucleophilic substitutions, while the cyclopropane ring restricts rotational freedom, potentially improving target binding specificity. Analytical techniques like X-ray crystallography or NMR can validate these structural attributes .

Q. What synthetic routes are typically employed to prepare this compound?

A common approach involves:

  • Step 1: Synthesis of the 7-chloro-benzoxazepinone intermediate via electrophilic chlorination using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) .
  • Step 2: Alkylation of the intermediate with 2-bromoethylamine to introduce the ethyl linker.
  • Step 3: Coupling with 1-phenylcyclopropanecarboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane . Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of chlorination and cyclopropane integrity. For example, the cyclopropane protons appear as distinct multiplets at δ 1.2–1.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
  • X-ray Diffraction: Resolves conformational ambiguities, particularly around the cyclopropane-benzoxazepinone junction .

Q. What solvent systems and reaction conditions optimize its stability during synthesis?

  • Solvents: Anhydrous dichloromethane or DMF for coupling reactions; avoid protic solvents to prevent hydrolysis of the benzoxazepinone core .
  • Temperature: Maintain ≤25°C during chlorination to minimize side-product formation.
  • Light Sensitivity: Store intermediates in amber vials under inert gas to prevent photodegradation .

Advanced Research Questions

Q. How can reaction yields be improved in multi-step syntheses of this compound?

  • Continuous Flow Chemistry: Reduces reaction time and improves reproducibility for steps like alkylation or coupling (e.g., 20% yield increase reported using microreactors) .
  • Design of Experiments (DoE): Statistically optimize variables (e.g., reagent stoichiometry, temperature) to identify critical parameters. For instance, a 1.2:1 molar ratio of EDC to carboxylic acid enhances coupling efficiency .

Q. How should researchers resolve discrepancies in spectroscopic data during structural validation?

  • Comparative Analysis: Cross-reference NMR data with structurally analogous compounds (e.g., 7-fluoro-benzoxazepinone derivatives in PubChem ).
  • Dynamic NMR Experiments: Use variable-temperature NMR to detect conformational exchange broadening in the cyclopropane region .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .

Q. What computational strategies predict the compound’s biological target engagement?

  • Molecular Docking: Use AutoDock Vina to screen against targets like GABA receptors (shared by benzoxazepinone derivatives ). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and pose validation via MD simulations .
  • Pharmacophore Modeling: Identify essential features (e.g., chloro-substituted aromatic ring, carboxamide hydrogen-bond acceptor) using Schrödinger’s Phase .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Core Modifications: Replace the chloro group with fluoro or methyl to assess electronic/steric effects .
  • Side-Chain Variations: Substitute the cyclopropane with spiro or bicyclic systems to probe conformational tolerance .
  • Biological Assays: Test derivatives in vitro (e.g., enzyme inhibition IC₅₀) and correlate with computational descriptors (e.g., LogP, polar surface area) .

Q. What strategies mitigate stability issues during biological assays?

  • Lyophilization: Stabilize the compound in PBS buffer (pH 7.4) by lyophilizing and reconstituting fresh before assays .
  • Cryopreservation: Store stock solutions in DMSO at -80°C with desiccants to prevent hydrolysis .
  • LC-MS Monitoring: Track degradation products in cell culture media over 24–72 hours .

Q. How can target engagement be validated in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
  • Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) into the cyclopropane moiety to crosslink with targets, followed by pull-down and MS identification .

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